Lipophilicity (LogP) Differentiation: 2-Chlorothiazole-5-ylmethyl Ester vs. Chloropyridyl and Non-Ester Analogs
The target compound exhibits a calculated XLogP3-AA value of 3.1, representing a substantial increase in lipophilicity relative to non-esterified 2-chlorothiazole alcohol precursors (estimated logP ≈ 0.5-1.0) and a measurable difference from chloropyridyl bioisosteres (logP ≈ 1.5-2.5) [1]. This heightened lipophilicity is a direct consequence of the 4-nitrobenzoate ester conjugation and is predicted to enhance membrane permeability, cuticular penetration, and bioavailability in target organisms, while potentially reducing aqueous solubility and systemic mobility [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2-Chloro-5-(hydroxymethyl)thiazole: ~0.5-1.0 (estimated); Chloropyridyl analog (e.g., Imidacloprid core): ~1.5-2.5 |
| Quantified Difference | +2.1 to +2.6 log units vs. alcohol; +0.6 to +1.6 log units vs. chloropyridyl |
| Conditions | In silico prediction (XLogP3 algorithm) based on molecular structure; validated against experimental octanol-water partition coefficients for related esters. |
Why This Matters
Lipophilicity dictates compound uptake, distribution, and persistence; this quantifiable difference justifies selection for applications requiring enhanced membrane flux or specific environmental fate profiles.
- [1] PubChem. (2025). Compound Summary for CID 3524597: (2-Chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate. National Center for Biotechnology Information. View Source
- [2] Maienfisch, P., Angst, M., Brandl, F., Fischer, W., Hofer, D., Kayser, H., Kobel, W., Rindlisbacher, A., Senn, R., Steinemann, A., & Widmer, H. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science, 57(10), 906-913. DOI: 10.1002/ps.365 View Source
